3-[(2S,4S)-2-(4-hydroxybutoxy)-6-[4-morpholinyl(oxo)methyl]-3,4-dihydro-2H-pyran-4-yl]-1-benzopyran-4-one
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Overview
Description
3-[(2S,4S)-2-(4-hydroxybutoxy)-6-[4-morpholinyl(oxo)methyl]-3,4-dihydro-2H-pyran-4-yl]-1-benzopyran-4-one is a member of chromones.
Scientific Research Applications
Synthesis and Chemical Properties
- This compound has been synthesized through various methods, including an efficient one-pot approach for related benzopyran derivatives (Bade & Vedula, 2015). The methodology highlights mild reaction conditions and good product yields, indicating potential for large-scale production.
Biological Activities and Applications
- The compound's related derivatives demonstrate selective cytotoxicity against certain cancer cell lines, suggesting potential as an anti-tumor agent (Mo et al., 2004). This aspect could be crucial for developing new cancer therapies.
- Another study found benzopyran compounds, similar in structure, to possess anti-tumor activities, particularly against breast, CNS, and colon cancer cell lines (Jurd, 1996). These findings further support the potential therapeutic applications of these compounds in oncology.
Structural and Mechanistic Insights
- Research on related benzopyran compounds has provided valuable insights into their crystallographic properties and possible biogenetic formations (Salam et al., 2021). Understanding the structural nuances can aid in tailoring these compounds for specific therapeutic uses.
Potential Neuroprotective Effects
- A study on KR-31543, a related benzopyran compound, suggests potential neuroprotective properties for ischemia-reperfusion damage (Kim et al., 2002). This could be an avenue for developing treatments for neurodegenerative diseases or stroke recovery.
properties
Product Name |
3-[(2S,4S)-2-(4-hydroxybutoxy)-6-[4-morpholinyl(oxo)methyl]-3,4-dihydro-2H-pyran-4-yl]-1-benzopyran-4-one |
---|---|
Molecular Formula |
C23H27NO7 |
Molecular Weight |
429.5 g/mol |
IUPAC Name |
3-[(2S,4S)-2-(4-hydroxybutoxy)-6-(morpholine-4-carbonyl)-3,4-dihydro-2H-pyran-4-yl]chromen-4-one |
InChI |
InChI=1S/C23H27NO7/c25-9-3-4-10-29-21-14-16(13-20(31-21)23(27)24-7-11-28-12-8-24)18-15-30-19-6-2-1-5-17(19)22(18)26/h1-2,5-6,13,15-16,21,25H,3-4,7-12,14H2/t16-,21+/m1/s1 |
InChI Key |
JRNZEKJOUABUSM-IERDGZPVSA-N |
Isomeric SMILES |
C1COCCN1C(=O)C2=C[C@H](C[C@H](O2)OCCCCO)C3=COC4=CC=CC=C4C3=O |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(CC(O2)OCCCCO)C3=COC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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